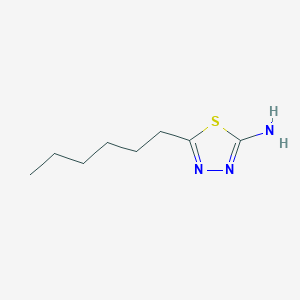

2-アミノ-5-ヘキシル-1,3,4-チアゾール

概要

説明

5-Hexyl-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The hexyl chain attached to the thiadiazole ring suggests that this compound may exhibit hydrophobic properties and could potentially be used in applications that require such characteristics.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives can be achieved through various methods. A novel approach to the synthesis of these derivatives involves a one-pot reaction between thiosemicarbazide and carboxylic acid without the use of toxic additives such as POCl3 or SOCl2. This reaction is facilitated by the presence of polyphosphate ester (PPE), which allows the reaction to proceed through three steps, ultimately forming the corresponding 2-amino-1,3,4-thiadiazole derivatives10. Although the specific synthesis of 5-hexyl-1,3,4-thiadiazol-2-amine is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a chlorophenyl derivative was characterized, revealing that it crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . The molecular structure in the crystalline phase of an ibuprofen-thiadiazole hybrid was determined to be in the triclinic system with space group P-1 . These studies provide insights into the molecular geometry and electronic properties of the thiadiazole derivatives, which could be extrapolated to understand the structure of 5-hexyl-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amine derivatives can be inferred from studies on similar compounds. For example, the synthesis of ibuprofen-thiadiazole hybrids involves cyclization reactions , and the formation of metal complexes with various metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been reported . These reactions indicate that 1,3,4-thiadiazol-2-amine derivatives can participate in a range of chemical transformations, which could be relevant for the modification or functionalization of 5-hexyl-1,3,4-thiadiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-amine derivatives can vary depending on the substituents attached to the thiadiazole ring. For instance, the presence of a hexyl chain in 5-hexyl-1,3,4-thiadiazol-2-amine would likely contribute to its lipophilicity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be studied using density functional theory (DFT) calculations, as demonstrated for a chlorophenyl derivative . Additionally, the vibrational frequencies and the nature of noncovalent interactions can be assessed through spectroscopic methods and quantum chemical calculations . These analyses are crucial for understanding the behavior of the compound in various environments and could predict its potential applications.

科学的研究の応用

抗ウイルス用途

1,3,4-チアゾール誘導体は、抗ウイルス療法で有望な結果を示しています。 例えば、特定の誘導体は抗HIV活性についてスクリーニングされ、ヒト細胞におけるウイルス誘発性細胞病変効果を阻害することが示されています .

抗菌剤

チアゾール骨格は、その抗菌特性で知られています。 この構造を持つ薬物は、さまざまな病原体に対する抗菌効果を含む、多様な生物学的活性を生み出すために使用されてきました .

抗がん特性

これらの化合物は、抗がん活性にも関連付けられています。 がん細胞の増殖を阻害する能力により、新たながん治療薬の開発に役立ちます .

抗炎症作用

1,3,4-チアゾール誘導体は、その抗炎症特性により、炎症性疾患の治療における潜在的な用途について研究されています .

炭酸脱水酵素阻害

一部の誘導体は、炭酸脱水酵素阻害剤として作用し、緑内障などの疾患の管理に関連する医療用途で研究されています .

抗てんかん効果

研究により、1,3,4-チアゾール誘導体が抗てんかん薬として機能し、てんかんの治療に役立つ可能性があることが示されています .

抗酸化活性

これらの化合物は、抗酸化特性も持ち合わせており、細胞を酸化ストレスから保護するのに役立ちます .

生物活性分子の合成

最後に、1,3,4-チアゾール誘導体は、他の生物活性分子の合成のための化学反応における重要な前駆体です .

Molecules | Free Full-Text | Synthetic Compounds with 2-Amino-1,3,4… 1,3,4-Thiadiazole Scaffold: Anti-Microbial Agents - Springer Synthesis and characterization of new 1,3,4-thiadiazole derivatives…

Safety and Hazards

将来の方向性

Thiadiazole derivatives, including 5-Hexyl-1,3,4-thiadiazol-2-amine, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further exploring their potential uses in various fields, such as medicinal chemistry, and developing more effective synthesis methods .

作用機序

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit diverse pharmacological activities, including anticancer properties .

Mode of Action

It’s worth noting that thiadiazole derivatives have been found to exhibit anticancer effects on various cell lines . The anticancer potential of these compounds was evaluated through in silico and in vitro cell-based assays using LoVo and MCF-7 cancer lines .

Biochemical Pathways

It’s known that thiadiazole derivatives can affect cell viability, proliferation, apoptosis, and cell cycle , which are critical pathways in cancer progression.

Result of Action

Similar compounds have shown promising anticancer activity . For instance, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation .

特性

IUPAC Name |

5-hexyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLNSKOAPHNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365473 | |

| Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52057-91-7 | |

| Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52057-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

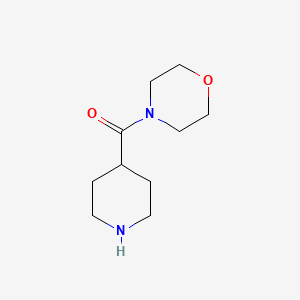

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)